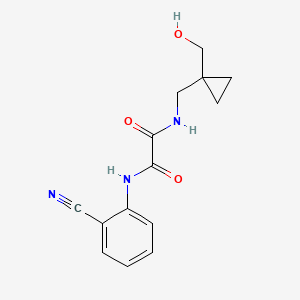

N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a (1-(hydroxymethyl)cyclopropyl)methyl substituent at the N2 position.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-7-10-3-1-2-4-11(10)17-13(20)12(19)16-8-14(9-18)5-6-14/h1-4,18H,5-6,8-9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXLVRJCAFHFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps:

Formation of the cyanophenyl intermediate:

Synthesis of the hydroxymethyl cyclopropyl moiety: This can be achieved through cyclopropanation reactions, where a cyclopropane ring is formed and subsequently functionalized with a hydroxymethyl group.

Coupling of intermediates: The final step involves the coupling of the cyanophenyl intermediate with the hydroxymethyl cyclopropyl moiety using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The compound's structure allows it to interact with specific molecular targets, modulating their activity effectively .

Enzyme Inhibition

The compound may also function as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. This property suggests potential therapeutic uses in treating conditions such as Alzheimer's disease .

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Synthesis and Characterization

A notable case study involved the synthesis of this compound through a multi-step process. The synthesis began with the formation of a cyanophenyl intermediate followed by the coupling with the hydroxymethyl cyclopropyl moiety using oxalyl chloride to form the oxalamide linkage. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

In another study focused on biological activity assessment, derivatives of this compound were tested for their antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated promising antimicrobial activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyanophenyl and hydroxymethyl cyclopropyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Toxicological Properties

Key Notes:

- The hydroxymethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., adamantane).

- FAO/WHO evaluations of S336 suggest oxalamides with simple substituents (methoxy, pyridine) have favorable safety margins, but cyano groups may introduce toxicity risks requiring further study .

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound notable for its unique structural features, including a cyanophenyl group and a hydroxymethyl cyclopropyl moiety linked via an oxalamide bond. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The compound's IUPAC name is N'-(2-cyanophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide, with the molecular formula . Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the cyanophenyl and hydroxymethyl cyclopropyl groups enhances its binding affinity and specificity towards these targets. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Compounds with cyclopropyl moieties have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Anticancer | |

| Compound C | Antipsychotic |

Case Study 1: Antimicrobial Activity

A study conducted on a series of oxalamide derivatives found that compounds similar to this compound demonstrated significant antimicrobial activity. The compounds were tested against various bacterial strains, showing inhibition zones ranging from 9 mm to 20 mm. This suggests potential for further development as antimicrobial agents.

Case Study 2: Anticancer Activity

Research into the anticancer properties of cyclopropyl-containing compounds revealed that certain derivatives exhibited selective cytotoxicity against melanoma and ovarian cancer cells. The mechanisms involved include apoptosis induction and cell cycle arrest at specific phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.